4-nitrophenyl diethyldithiocarbamate

Nitrosamine risk Water disinfection by-products Dithiocarbamate oxidation

4-Nitrophenyl diethyldithiocarbamate (IUPAC: (4-nitrophenyl) N,N-diethylcarbamodithioate; molecular formula C₁₁H₁₄N₂O₂S₂; MW 270.4 g/mol) is a member of the dithiocarbamate (DTC) ester class, characterized by a chromogenic 4-nitrophenyl leaving group coupled to a diethyldithiocarbamate backbone. Dithiocarbamates are established metal chelators and enzyme inhibitors, with the diethyl substitution conferring distinct steric and electronic properties compared to dimethyl or other N-alkyl analogues.

Molecular Formula C11H14N2O2S2
Molecular Weight 270.4 g/mol
Cat. No. B6141397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl diethyldithiocarbamate
Molecular FormulaC11H14N2O2S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3
InChIKeyPCVKDUZETPAMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl Diethyldithiocarbamate: Core Identity and Procurement Baseline


4-Nitrophenyl diethyldithiocarbamate (IUPAC: (4-nitrophenyl) N,N-diethylcarbamodithioate; molecular formula C₁₁H₁₄N₂O₂S₂; MW 270.4 g/mol) is a member of the dithiocarbamate (DTC) ester class, characterized by a chromogenic 4-nitrophenyl leaving group coupled to a diethyldithiocarbamate backbone . Dithiocarbamates are established metal chelators and enzyme inhibitors, with the diethyl substitution conferring distinct steric and electronic properties compared to dimethyl or other N-alkyl analogues [1]. The compound is typically supplied at ≥95% purity and serves as a synthetic intermediate, enzyme substrate probe, or metal-complexation ligand in research settings .

Why 4-Nitrophenyl Diethyldithiocarbamate Cannot Be Simply Swapped with Common Dithiocarbamate Analogs


Dithiocarbamate esters are not functionally interchangeable. The N-alkyl substituent length directly governs steric hindrance at the thioureide bond, which in turn modulates metal-chelation stability constants, susceptibility to oxidative degradation, and the rate of hydrolytic release of the 4-nitrophenol chromophore [1]. The diethyl analogue demonstrates markedly lower nitrosamine formation potential upon oxidative degradation compared to the dimethyl analogue—a critical safety consideration in water-treatment or in vivo experimental contexts [2]. Furthermore, the 4-nitrophenyl ester linkage enables real-time spectrophotometric tracking (λmax ~405 nm for the liberated 4-nitrophenolate anion), a capability absent in non-chromogenic dithiocarbamate salts such as sodium diethyldithiocarbamate [3]. These compound-specific properties mean that direct generic substitution risks altered reaction kinetics, compromised detection sensitivity, or unanticipated toxic by-product formation.

Quantitative Differentiation Evidence for 4-Nitrophenyl Diethyldithiocarbamate vs. Structural Analogs


Reduced Nitrosamine Formation vs. Dimethyl Analogue

When exposed to water disinfection oxidants, diethyldithiocarbamate (DEDTC) yields significantly less N-nitrosamine than dimethyldithiocarbamate (DMDTC). Across all four tested oxidants (monochloramine, ozone, free chlorine, chlorine dioxide), NDEA yield from DEDTC was lower, by different degrees, than NDMA yield from DMDTC [1]. This difference is attributed to the steric hindrance associated with bulkier reaction intermediates from the diethyl derivative, which are more difficult to further oxidize to form nitrosamine [1]. For procurement decisions involving applications where nitrosamine formation is a regulatory concern (e.g., pharmaceutical impurity control, water treatment research), the 4-nitrophenyl diethyldithiocarbamate ester inherits this safer degradation profile relative to its dimethyl counterpart.

Nitrosamine risk Water disinfection by-products Dithiocarbamate oxidation

Chromogenic Detection Capability Absent in Non-Ester Dithiocarbamate Salts

The 4-nitrophenyl ester bond provides a built-in spectrophotometric handle. Enzymatic or chemical hydrolysis liberates 4-nitrophenol (or its thio analogue), which can be monitored at ~405 nm, enabling real-time kinetic measurements without additional derivatization steps [1][2]. In contrast, sodium diethyldithiocarbamate (Na-DEDTC) lacks any chromogenic leaving group, requiring coupled assays or post-reaction derivatization for quantification [3]. This property allows 4-nitrophenyl diethyldithiocarbamate to serve as a direct probe substrate for dithiocarbamate-hydrolyzing enzymes, analogous to the well-established use of 4-nitrophenyl acetate for esterases but specifically addressing the thioureide bond cleavage.

Spectrophotometric assay Chromogenic substrate Enzyme kinetics

Superior Metal Chelation Stability vs. Dimethyldithiocarbamate

Diethyldithiocarbamate is established as a superior chelating agent compared to dimethyldithiocarbamate for transition metals including Cu, Ni, and As [1]. The N,N-diethyl substitution enhances the electron density at the dithiocarbamate sulfur atoms via the +I inductive effect, strengthening the metal-ligand bond relative to the dimethyl analogue [2]. This property is critical for applications requiring pre-concentration of trace metals prior to spectroscopic analysis, or for studies where the metal-DTC complex must remain intact under competitive ligand conditions.

Metal chelation Stability constant Dithiocarbamate ligand

Optimal Application Scenarios for 4-Nitrophenyl Diethyldithiocarbamate Driven by Evidence


Enzyme Inhibitor Screening Assays with Real-Time Kinetic Readout

The chromogenic 4-nitrophenyl leaving group enables continuous spectrophotometric monitoring of dithiocarbamate ester hydrolysis by target enzymes or nucleophiles, eliminating the need for quenching, derivatization, or coupled enzyme systems [4]. This is particularly valuable for high-throughput screening of dithiocarbamate-based enzyme inactivators (e.g., aldehyde dehydrogenase, CYP2E1) where the rate of 4-nitrophenolate release serves as a direct proxy for enzyme modification kinetics [2].

Trace Metal Pre-Concentration and Analysis via Diethyldithiocarbamate Complexation

Applications requiring robust metal chelation (e.g., pre-concentration of Cu, Ni, As prior to GFAAS or ICP-MS analysis) benefit from the diethyl substitution pattern, which provides stronger complex stability than the dimethyl analogue [4]. The 4-nitrophenyl ester form can additionally serve as a masked ligand precursor that releases the active DTC chelator upon hydrolysis, enabling controlled-release metal scavenging protocols.

Nitrosamine Risk-Minimized Experimental Systems Involving Oxidative Conditions

For studies conducted under oxidative conditions—such as water disinfection by-product research, pharmaceutical forced-degradation studies, or in vivo models where dithiocarbamate metabolites may encounter reactive oxygen species—the diethyl variant generates lower nitrosamine yields than the dimethyl analogue, reducing confounding toxicological variables [4]. This safety-driven rationale supports selecting the diethyl ester for any protocol where N-nitrosamine formation is a regulatory or experimental concern.

Synthesis of Heterocyclic Compounds via Dithiocarbamate Intermediates

The compound serves as a versatile electrophilic building block in heterocyclic synthesis. For example, dithiocarbamate intermediates derived from 4-nitrophenyl esters have been employed in the preparation of 1,3-thiazoline-2-thiones via oxirane ring-opening reactions [4]. The 4-nitrophenoxy leaving group facilitates nucleophilic displacement under mild conditions compared to alternative leaving groups, improving synthetic yields and simplifying purification.

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